molecular formula C16H17NO3 B191414 Higenamine CAS No. 5843-65-2

Higenamine

Cat. No. B191414
CAS RN: 5843-65-2
M. Wt: 271.31 g/mol
InChI Key: WZRCQWQRFZITDX-UHFFFAOYSA-N
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Description

Higenamine is a chemical found in several plants including aconite, asarum, lotus, Lamarck’s bedstraw, sacred bamboo, and others . It works like a stimulant, causing tissues to relax in some parts of the body and contract in others, such as the heart . It seems to increase heart contractions and speed up the heart rate . Higenamine is also an anti-inflammatory agent that protects cells from oxidant injury .


Synthesis Analysis

Biologically, higenamine is synthesized from dopamine and 4-hydroxyphenylacetic acid by the catalytic action of norcoclaurine synthase (NCS) . The stereochemistry of higenamine is regulated by NCS, with its (S)-isomer known as the enzymatic product .


Molecular Structure Analysis

Higenamine is a structural analogue of catecholamines and possesses characteristics similar to those of adrenergic receptor ligands . It can modulate multiple targets, including anti-inflammation- and anti-apoptosis-related targets and some transcription factors .


Chemical Reactions Analysis

Higenamine inhibits the production of ROS and malondialdehyde (MDA), increases the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPX), and protects cells from oxidative stress and apoptosis via the PI3K/AKT/NRF2/HO-1 signaling pathway .


Physical And Chemical Properties Analysis

Higenamine has a molecular weight of 271.31 . Its chemical formula is C16H17NO3 . The pH effect and chemical mechanism of antioxidant higenamine have been determined using four spectrophotometric assays .

Scientific Research Applications

  • Pharmacological Stress Agent in Coronary Artery Diseases : Higenamine has been successfully tested in phase III clinical studies in China as a pharmacologic stress agent for detecting coronary artery diseases (Zhang et al., 2017).

  • Treatment of Heart Diseases : It shows potential in treating heart diseases like heart failure, arrhythmia, bradycardia, and cardiac ischemia/reperfusion injury. Higenamine affects energy metabolism in cardiomyocytes and exhibits anti-cardiac fibrosis, anti-oxidative stress, and anti-apoptotic properties (Wen et al., 2022).

  • Cardioprotection in Ischemia/Reperfusion Injury : Higenamine protects against ischemia/reperfusion-induced cardiac injury and myocyte apoptosis, primarily through the activation of the β2-adrenergic receptor/PI3K/AKT signaling pathway (Wu et al., 2016).

  • Clinical Safety in Humans : Oral supplementation of higenamine has been studied for its safety profile in healthy young men, showing no significant changes in various health parameters over an 8-week period (Bloomer et al., 2015).

  • Potential in Treating Disseminated Intravascular Coagulation : Higenamine shows therapeutic potential for disseminated intravascular coagulation (DIC) and accompanying multiple organ failure in experimental models (Yun-Choi et al., 2002).

  • Inhibition of iNOS mRNA Expression and NO Production : Higenamine demonstrates inhibitory effects on iNOS mRNA expression and nitric oxide production, which is relevant in the treatment of rheumatoid arthritis and related inflammatory diseases (Kang et al., 1997).

  • Impact on Lipolysis and Energy Expenditure : Higenamine-based dietary supplements have been shown to stimulate lipolysis and increase energy expenditure in human subjects (Lee et al., 2013).

  • Pharmacokinetics in Humans : Studies on higenamine's pharmacokinetics and pharmacodynamics provide crucial information for future clinical applications, revealing its desirable characteristics for therapeutic use (Feng et al., 2012).

  • Neuroprotective Effects : Higenamine has been found to protect neuronal cells from oxygen-glucose deprivation/reoxygenation-induced injury, suggesting potential applications in the treatment of cerebral ischemia/reperfusion injury (Zhang et al., 2018).

  • Antitumor Effects in Breast Cancer : Higenamine enhances the antitumor effects of cucurbitacin B in breast cancer by inhibiting the interaction of AKT and CDK2, indicating its potential role in cancer therapy (Jin et al., 2018).

  • Cardiac Electrophysiology Effects : Higenamine has been studied for its effects on cardiac electrophysiology, showing predominant action on the sinoatrial node without inducing cardiac arrhythmias, which could be beneficial for treating bradycardia (Wang et al., 2019).

Safety And Hazards

Higenamine is possibly unsafe when taken by mouth . It is one of the main chemicals in a plant called aconite, which has been shown to cause serious heart-related side effects including irregular heartbeat and even death . It is also not approved for use in dietary supplements and is prohibited in sports .

Future Directions

Although significant research progress has been made, follow-up pharmacological studies are required to determine the exact mechanism of action, new signaling pathways and targets of higenamine, and the effects of using it in combination with other drugs . Improving its therapeutic effects and increasing its utilization are important directions for future research .

properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRCQWQRFZITDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973974
Record name Higenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Higenamine

CAS RN

5843-65-2, 106032-53-5
Record name Higenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Higenamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Higenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Higenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIGENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

242 - 244 °C
Record name (R)-Higenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,440
Citations
N Zhang, Z Lian, X Peng, Z Li, H Zhu - Journal of ethnopharmacology, 2017 - Elsevier
… In addition to Aconitum, higenamine also exists in many other … higenamine conformed to a two-compartment pharmacokinetic model. Studies over the last four decades on higenamine …
Number of citations: 93 www.sciencedirect.com
V Rangelov Kozhuharov, K Ivanov, S Ivanova - Plants, 2022 - mdpi.com
… have been developed to minimize the misuse of higenamine, including LC–MS/MS, … that higenamine use is increasing and that higenamine ranked second as a β2 agonist. Higenamine …
Number of citations: 14 www.mdpi.com
Y Xie, X Li, J Chen, Y Deng, W Lu, D Chen - Molecules, 2018 - mdpi.com
… This study tries to use higenamine as representative of phenolic alkaloids. As shown in Figure 1, higenamine is … Hence, higenamine is a representative phenolic alkaloid. As an alkaloid, …
Number of citations: 33 www.mdpi.com
PA Cohen, JC Travis, PHJ Keizers, FE Boyer… - Clinical …, 2019 - Taylor & Francis
… presence and quantity of higenamine in sports and weight loss supplements listing higenamine as an ingredient and sold in the US prior to WADA’s prohibition of higenamine in sport. …
Number of citations: 52 www.tandfonline.com
J Wen, M Li, W Zhang, H Wang, Y Bai, J Hao… - Frontiers in …, 2022 - frontiersin.org
… potential pharmacological mechanisms of higenamine on the … higenamine may have a potent effect on complex heart diseases, and proves the profound medicinal value of higenamine …
Number of citations: 13 www.frontiersin.org
I Romeo, A Parise, A Galano, N Russo… - Antioxidants, 2020 - mdpi.com
… for the reaction of higenamine with the • OOH radical. … of higenamine against the • OOH radical is higher than that of Trolox, chosen as a reference antioxidant. Furthermore, higenamine …
Number of citations: 15 www.mdpi.com
S Feng, J Jiang, P Hu, J Zhang, T Liu… - Acta Pharmacologica …, 2012 - nature.com
… The half-life of higenamine was 0.133 h (range, 0.107–0.166 h), while the area under … ) of higenamine was recovered in the urine. The pharmacokinetics of higenamine was successfully …
Number of citations: 51 www.nature.com
A Stajić, M Anđelković, N Dikić, J Rašić… - … of Pharmaceutical and …, 2017 - Elsevier
… and three ion transitions of higenamine were followed 272.08 → … and quantification of higenamine in different dietary … higenamine, and on the other hand, presence of higenamine …
Number of citations: 34 www.sciencedirect.com
K Yan, X Wang, Z Wang, Y Wang, Z Luan… - Drug Testing and …, 2019 - Wiley Online Library
… Therefore, the goal of this study was to establish a mathematical model based on the higenamine concentration data. This model can be used to show the AAF risk of higenamine …
RJ Bloomer, JM Schriefer… - Human & Experimental …, 2015 - journals.sagepub.com
… intravenous higenamine; 14,15 (2) our prior work involving oral ingestion of higenamine only … (4) our prior work did not include higenamine in isolation, which leads to the possibility that …
Number of citations: 26 journals.sagepub.com

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